molecular formula C11H18FN3O2S B10914017 1-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine

1-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine

Cat. No.: B10914017
M. Wt: 275.35 g/mol
InChI Key: CIJHBOWMYLMHEH-UHFFFAOYSA-N
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Description

1-[(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine is a sulfonamide-functionalized piperidine derivative with a substituted pyrazole moiety. The compound features a piperidine ring linked via a sulfonyl group to a 1-ethyl-5-fluoro-3-methylpyrazole scaffold. The fluorine substituent in the target compound may enhance metabolic stability and binding specificity compared to non-fluorinated analogs .

Properties

Molecular Formula

C11H18FN3O2S

Molecular Weight

275.35 g/mol

IUPAC Name

1-(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)sulfonylpiperidine

InChI

InChI=1S/C11H18FN3O2S/c1-3-15-11(12)10(9(2)13-15)18(16,17)14-7-5-4-6-8-14/h3-8H2,1-2H3

InChI Key

CIJHBOWMYLMHEH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCCCC2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine typically involves multiple steps, starting with the preparation of the pyrazole ring. The process often includes the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base to form the desired pyrazole derivative . This intermediate is then subjected to further reactions to introduce the sulfonyl and piperidine groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide[][3].

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide[][3].

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines[3][3].

Scientific Research Applications

1-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of sulfonamide-linked piperidine derivatives. Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents on Pyrazole Piperidine Modifications Key Properties/Findings Reference
1-[(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine (Target) 5-F, 3-Me None Hypothesized enhanced polarity and metabolic stability due to fluorine substitution.
1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid 5-Me Carboxylic acid at C3 M.P. 149.8–150.9 °C; IR peaks at 3137 cm⁻¹ (N–H), 1155 cm⁻¹ (S=O) .
1-(2-Chloro-5-fluorobenzenesulfonyl)-4-(1H-pyrrol-1-yl)piperidine None (aryl sulfonyl) Pyrrole at C4 Lower hydrophobicity due to aromatic sulfonyl group; potential CNS activity .
1-(3-Phenylbutyl)piperidine derivatives (e.g., RC-33 analogs) None 3-Phenylbutyl chain RMSD values <2 Å in docking studies; salt bridge interaction with Glu172 in S1R ligands
1-(4-{[(5-Substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)piperidines Oxadiazole-thioether 4-Methylpiperidine Antibacterial activity; synthesized via nucleophilic substitution .

Key Comparative Insights

Electronic and Steric Effects: The 5-fluoro substituent in the target compound differentiates it from methyl-substituted analogs (e.g., 956961-11-8). Steric bulk: The 3-methyl group on the pyrazole imposes steric constraints, which may limit rotational freedom compared to unsubstituted or smaller substituents (e.g., H, Cl). This could impact conformational adaptability in receptor binding .

Biological Activity and Docking Behavior: Analogs with 1-(3-phenylbutyl)piperidine groups (e.g., RC-33 derivatives) exhibit RMSD values <2 Å in docking studies, indicating stable binding orientations. However, compounds with larger hydrophobic substituents (e.g., 4-methylpiperidine derivatives) show RMSD >4 Å due to altered orientation in hydrophobic pockets near helices α4/α5 .

Synthetic Accessibility :

  • Synthesis of the target compound likely parallels methods for analogs like 956961-11-8, involving sulfonyl chloride intermediates and nucleophilic substitution. However, introducing fluorine may require specialized fluorination steps (e.g., Balz-Schiemann reaction) .

This contrasts with highly lipophilic analogs like 1-(3-phenylbutyl)piperidines, which prioritize membrane permeability .

Biological Activity

1-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine is a synthetic compound notable for its unique structure, which combines a piperidine ring with a pyrazole moiety linked via a sulfonyl group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease pathways.

  • Molecular Formula : C11H18FN3O2S
  • Molecular Weight : 275.35 g/mol
  • Structural Features : The presence of a sulfonyl group enhances the compound's interaction with biological targets, potentially increasing binding affinity and specificity.

The biological activity of this compound primarily involves its ability to bind to specific enzymes and receptors, thereby modulating their activity. This mechanism is crucial for its application in therapeutic contexts, particularly in oncology and neurology.

Biological Activities

Research has indicated several significant biological activities associated with this compound:

Enzyme Inhibition

  • Target Enzymes : The compound has been studied for its inhibitory effects on various enzymes, including kinases and phosphatases, which are critical in signaling pathways related to cancer and other diseases.
  • Binding Affinity : The sulfonyl group is believed to play a vital role in enhancing the binding affinity of the compound to its targets, potentially leading to effective inhibition.

Antiviral Properties

Recent studies have explored the antiviral potential of pyrazole derivatives, including compounds structurally related to this compound. These studies suggest that similar compounds exhibit significant antiviral activity against pathogens like herpes simplex virus and respiratory syncytial virus (RSV) at micromolar concentrations .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructural FeaturesUnique Aspects
1-(5-Fluoro-3-methylpyrazol)-4-piperidinoneSimilar pyrazole and piperidine structureLacks sulfonyl group; different biological activity
1-(3-Methylpyrazol)-4-sulfonamideContains a sulfonamide instead of sulfonylDifferent reactivity profile
1-(Ethylpyrazol)-4-piperidinoneEthyl substituent on pyrazoleVariations in binding affinity due to ethyl vs. fluoro substituent

This comparison highlights the unique structural characteristics of this compound that may contribute to its distinct biological properties.

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound in preclinical models:

Study 1: Inhibition of Cancer Cell Proliferation

A study demonstrated that this compound significantly inhibited the proliferation of cancer cell lines in vitro. The compound exhibited an IC50 value in the low micromolar range, suggesting potent anti-cancer activity.

Study 2: Antiviral Efficacy

In another investigation focusing on viral infections, derivatives similar to this compound showed promising results against herpes simplex virus type 1 (HSV-1), reducing plaque formation by up to 69% at specific concentrations . This suggests potential applications in antiviral drug development.

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